4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the modulation of metabolic pathways. This compound combines a morpholine structure with a benzodioxine moiety, which enhances its pharmacological properties.
The compound can be synthesized from commercially available precursors, including 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and various phenylmorpholines. Relevant patents and scientific literature detail its synthesis and potential applications in therapeutic contexts, particularly in targeting pyruvate kinase M2 for cancer treatment .
This compound is classified as a sulfonamide derivative due to the presence of a sulfonyl group. It falls under the category of organic compounds that exhibit significant biological activity, making it a candidate for further pharmacological studies.
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine typically involves:
The reaction conditions typically require controlled temperatures and may involve solvent systems like dichloromethane or dimethylformamide to ensure complete reaction and purification. Flash chromatography is often used for purification to isolate the desired product in high yield .
The molecular formula for 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine is . The structure features:
The compound's molecular weight is approximately 335.40 g/mol. Its structural representation can be derived from its IUPAC name and can be visualized using chemical drawing software or databases like PubChem .
The primary chemical reactions involving this compound include:
These reactions are typically carried out under controlled pH and temperature conditions to maximize yield and minimize side reactions. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm product formation .
The mechanism of action for 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine primarily involves modulation of metabolic pathways through interaction with specific enzymes such as pyruvate kinase M2. This enzyme plays a crucial role in cancer cell metabolism by regulating glycolysis.
Studies suggest that this compound may enhance pyruvate kinase M2 activity, promoting apoptosis in cancer cells while inhibiting proliferation . Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Relevant data regarding these properties can be sourced from chemical databases like PubChem and Sigma-Aldrich .
4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The sulfonamide linkage in 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-phenylmorpholine is forged via a classical nucleophilic substitution mechanism. This reaction involves the attack of the morpholine nitrogen on the electrophilic sulfur of 1,4-benzodioxan-6-sulfonyl chloride (CAS 63758-12-3). Key experimental parameters include maintaining anhydrous conditions to prevent competitive hydrolysis and strict temperature control (0–5°C initially, followed by gradual warming to 25°C) to suppress di-sulfonyl chloride byproduct formation [6] [9].
Reaction kinetics studies reveal that electron-donating groups on the morpholine ring accelerate substitution, while steric hindrance from N-alkyl substituents decreases yields by 15–40%. Tertiary amine bases like N,N-diisopropylethylamine (DIPEA) prove superior to inorganic bases (e.g., K₂CO₃), achieving near-quantitative conversion in <2 hours due to their dual role as acid scavengers and nucleophilicity enhancers [2] [7]. The sulfonyl chloride intermediate exhibits remarkable selectivity, reacting preferentially with aliphatic amines over aromatic amines—a critical advantage when synthesizing complex sulfonamides with multiple reactive sites [9].
The 1,4-benzodioxan-6-sulfonyl chloride precursor is synthesized through electrophilic sulfonation of 1,4-benzodioxane using chlorosulfonic acid (ClSO₃H). This exothermic reaction requires meticulous addition rates to maintain temperatures at –10°C to 0°C, preventing polysulfonation and tar formation [6]. The reaction proceeds via a Wheland intermediate, with sulfonation occurring exclusively at the electron-rich C6 position due to the +M effect of the dioxane oxygen atoms.
Optimization Parameters:
Solvent choice critically impacts both reaction kinetics and selectivity during sulfonamide bond formation. Polar aprotic solvents (DMF, acetonitrile) provide optimal dissolution for ionic intermediates, while ethereal solvents (THF, 2-MeTHF) enhance nucleophilicity at the expense of reaction rate [10].
Table 1: Solvent Effects on Sulfonamide Yield and Reaction Rate
Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Byproduct Formation |
---|---|---|---|---|
DMF | 38.3 | 92 | 1.5 | <2% |
Acetonitrile | 37.5 | 89 | 2.0 | 3% |
THF | 7.6 | 78 | 4.0 | 8% |
Dichloromethane | 8.9 | 85 | 3.5 | 5% |
Toluene | 2.4 | 65 | 6.0 | 15% |
Binary solvent systems demonstrate synergistic effects: DCM:acetonitrile (3:1 v/v) achieves 94% yield by balancing sulfonyl chloride solubility (DCM-dependent) and morpholine nucleophilicity (acetonitrile-dependent). Crucially, protic solvents like methanol are avoided as they accelerate competitive sulfonyl chloride hydrolysis (t₁/₂ < 15 min in MeOH vs. >8 h in acetonitrile) [10]. Temperature profiling reveals an Arrhenius-type relationship, with the reaction rate doubling per 15°C increase between 0–40°C, though temperatures >30°C promote di-morpholino byproduct formation [2].
Post-reaction purification leverages flash chromatography with silica gel (40–63 μm particle size) as the stationary phase. Normal-phase systems using ethyl acetate/hexane gradients provide effective separation of the target sulfonamide from unreacted morpholine and hydrolyzed sulfonic acid byproducts. Critical mobile phase considerations include:
Table 2: Chromatographic Solvent Systems for Purification
Solvent System | Ratio | Rf (Target) | Separation Factor (α) | Resolution |
---|---|---|---|---|
Hexane:EtOAc | 1:1 | 0.32 | 1.8 | 1.2 |
DCM:MeOH | 95:5 | 0.41 | 1.3 | 0.8 |
DCM:Acetone | 8:2 | 0.28 | 2.1 | 1.6 |
Toluene:EtOAc | 7:3 | 0.35 | 2.3 | 1.9 |
The DCM:acetone system (8:2) emerges as optimal due to its aprotic nature (prevents sulfonamide decomposition), medium polarity (ε~9.1), and superior separation factor (α=2.1). Solvent strength optimization is critical—mobile phases adjusted to achieve Rf = 0.25–0.35 provide baseline separation. Load capacity follows the 1:30 rule (1 g crude per 30 mL silica), with overloading causing 15–30% yield loss due to co-elution. For larger scales (>10 g), stepwise elution (20% → 50% EtOAc in hexane) reduces solvent consumption by 40% versus linear gradients [4] [10].
Scale-up beyond laboratory synthesis (≥100 g) introduces three critical challenges: exotherm management during sulfonation, mixing efficiency in biphasic systems, and byproduct accumulation during chromatography. The chlorosulfonation step requires jacketed reactors with cryogenic cooling (–15°C) to dissipate the 210 kJ/mol exotherm, necessitating 10-fold slower reagent addition rates compared to bench-scale synthesis [2].
In the coupling step, inefficient mixing causes localized stoichiometric imbalances that generate bis-sulfonamide impurities. High-shear mixers reduce this byproduct from 8.5% to <1% at 50-L scale through intensified mass transfer. Reaction telescoping—directly using the crude sulfonyl chloride without isolation—improves overall yield by 12% but requires stringent control of residual chlorosulfonic acid (<50 ppm) to prevent morpholine decomposition [2] [10].
Table 3: Scalability Parameters for Key Synthetic Steps
Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) | Mitigation Strategy |
---|---|---|---|
Chlorosulfonation Temperature | 0°C ± 2°C | –10°C ± 1°C | Cascade cooling with liquid N₂ |
Mixing Time for Coupling | 5 min | 45 min | High-shear impellers (Re > 10⁴) |
Chromatography Cycle Time | 2 h | 18 h | Radial compression cartridges |
Overall Yield | 78% | 62% | In-line quench of HCl |
Purification bottlenecks emerge at scale, where conventional flash chromatography becomes prohibitively solvent-intensive. Countercurrent chromatography (CCC) reduces solvent consumption by 60% and enables continuous processing, though it requires precisely optimized partition coefficients (K = 0.4–0.6 in heptane/EtOAc/MeOH/water systems) [4]. Alternative strategies include crystallization-driven purification using methanol/water mixtures (78% recovery, >99.5% purity), leveraging the sulfonamide’s low solubility in aqueous alcohols [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1